molecular formula C10H11Br B8374439 4-Bromo-2-ethyl-1-vinylbenzene

4-Bromo-2-ethyl-1-vinylbenzene

Cat. No. B8374439
M. Wt: 211.10 g/mol
InChI Key: CQEFIHZQLXMQDZ-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 30B, 36A (1.98 g, 5.1 mmol) was heated in a pressure vessel with 9-BBN at 100° C. for 15 h to yield 36B (0.95 g, 81%) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.23 (t, J=7.58 Hz, 3 H) 2.66 (q, J=7.58 Hz, 2 H) 2.87 (t, J=6.82 Hz, 2 H) 3.83 (t, J=6.82 Hz, 2 H) 7.06 (d, J=8.08 Hz, 1 H) 7.25-7.31 (m, 1 H) 7.32-7.37 (m, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[C:4]([CH3:11])[CH:3]=1.Br[C:13]1C=CC(C=C)=C(CC)C=1.B1C2CCCC1CCC2>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[C:4]([CH2:11][CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CCO)C
Name
Quantity
1.98 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1C2CCCC1CCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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